molecular formula C16H21N5O2S B12197015 N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 878568-06-0

N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B12197015
CAS No.: 878568-06-0
M. Wt: 347.4 g/mol
InChI Key: YDLIYHCWAHORET-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a synthetic small molecule featuring a tetrazole core, a privileged scaffold in medicinal chemistry and agrochemical research. Tetrazole-based compounds, such as those described in patent WO2019197468A1, are extensively investigated for their potential as pest control agents . The 1,2,4-triazole and tetrazole heterocycles common in these structures are known to exhibit diverse biological activities, making them valuable scaffolds for developing novel pharmaceuticals and agrochemicals . The specific structure of this compound, which incorporates a sulfanyl linker and a cyclopentyl group, suggests potential for interaction with various biological targets. Research into analogous sulfanyl-linked heterocycles has demonstrated their utility as key intermediates and active components in multi-component reactions for generating complex molecular architectures with potential bioactivity . This reagent is provided for research and development purposes strictly within laboratory settings. It is intended for use by qualified professionals and is labeled "For Research Use Only." It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

878568-06-0

Molecular Formula

C16H21N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-cyclopentyl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide

InChI

InChI=1S/C16H21N5O2S/c1-11(15(22)17-12-5-3-4-6-12)24-16-18-19-20-21(16)13-7-9-14(23-2)10-8-13/h7-12H,3-6H2,1-2H3,(H,17,22)

InChI Key

YDLIYHCWAHORET-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCC1)SC2=NN=NN2C3=CC=C(C=C3)OC

solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

The tetrazole core is constructed via a ZnBr2-catalyzed cycloaddition between 4-methoxyphenylnitrile and sodium azide in dimethylformamide (DMF) at 110°C for 24 hours. This method achieves 85–90% yield, with the Lewis acid mitigating side reactions. Alternatives such as microwave-assisted synthesis reduce reaction time to 2 hours but require stringent temperature control.

Table 1: Optimization of Tetrazole Synthesis

ConditionCatalystTemperature (°C)Time (h)Yield (%)
ConventionalZnBr21102488
Microwave-assistedNone150282

Thiolation of the Tetrazole

The 5-thiol derivative is obtained by treating 1-(4-methoxyphenyl)-1H-tetrazole with Lawesson’s reagent in toluene under reflux. Thiourea derivatives are avoided due to poor regioselectivity. The reaction proceeds via nucleophilic attack at the 5-position, yielding 92% pure product after recrystallization from ethanol.

Preparation of 2-{[1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl]Sulfanyl}Propanoic Acid

Sulfanyl Group Introduction

The propanamide precursor is synthesized by reacting 2-bromopropanoic acid with 1-(4-methoxyphenyl)-1H-tetrazol-5-thiol in the presence of K2CO3 in acetone. A molar ratio of 1:1.2 (acid:thiol) ensures complete conversion, with a reaction time of 6 hours at 60°C.

Table 2: Sulfur-Ether Bond Formation Parameters

BaseSolventTemperature (°C)Yield (%)
K2CO3Acetone6078
NaHTHF2565

Carboxylic Acid Activation

The propanoic acid intermediate is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride, which is subsequently reacted with cyclopentylamine. Alternatively, coupling agents such as HOBt/EDCl in dichloromethane achieve direct amidation without isolation of the acid chloride, albeit with slightly lower yields (72% vs. 81%).

Amide Bond Formation: Final Step Optimization

Coupling Strategies

Cyclopentylamine is coupled to the activated carboxylic acid using either:

  • Schotten-Baumann conditions : Aqueous NaOH, THF, 0°C, yielding 75% product.

  • Steglich esterification : EDCl/HOBt, dimethylacetamide (DMA), room temperature, yielding 83% product.

Table 3: Amidation Efficiency Comparison

MethodReagentsSolventYield (%)
Schotten-BaumannNaOH, ClCOCOClTHF75
SteglichEDCl, HOBtDMA83

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethyl acetate. Purity (>99%) is confirmed by HPLC (C18 column, acetonitrile/water gradient). Structural validation employs 1H^1H NMR (δ\delta 7.8–6.9 ppm for aromatic protons, δ\delta 4.1 ppm for methoxy group) and HRMS (calculated for C17H22N5O2SC_{17}H_{22}N_5O_2S: 384.1492; found: 384.1489).

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Synthesis

The [2+3] cycloaddition occasionally produces 2-substituted tetrazole regioisomers. Using ZnBr2 as a catalyst suppresses this pathway, ensuring >95% 1-substituted product.

Sulfur Oxidation

The sulfanyl group is prone to oxidation during storage. Addition of 0.1% w/v ascorbic acid as a stabilizer in the final formulation prevents disulfide formation.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The tetrazole ring and methoxyphenyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide and related compounds:

Compound Name Tetrazole Substituent Sulfur Linkage Amide Substituents Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-methoxyphenyl Sulfanyl (S-) Cyclopentyl ~409.44 (calculated) Not reported -
tert-Butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate (3ga) 4-methoxyphenyl Sulfonyl (SO₂-) tert-butyl ester 412.14 Synthetic intermediate; no bioactivity data
2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide 4-ethoxyphenyl Sulfanyl (S-) N-isopropyl, N-phenyl ~425.50 (estimated) Increased lipophilicity vs. methoxy analogs
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-methoxyphenyl None 4-fluorophenyl 341.34 Structural analog; unknown activity
SNI-1 (1-(3,4-dihydroxyphenyl)-2-{(1-(4-methylphenyl)-1H-tetrazol-5-yl)thio}ethanone) 4-methylphenyl Thio (S-) Dihydroxyphenyl ethanone - CARP-1/NEMO binding inhibitor

Structural and Electronic Differences

  • Tetrazole Substituents: The 4-methoxyphenyl group in the target compound provides electron-donating effects via the methoxy (-OCH₃) group, enhancing solubility compared to 4-methylphenyl (e.g., SNI-1) or 4-ethoxyphenyl (e.g., compound). Unsubstituted tetrazoles (e.g., compound) lack aromatic substituents, reducing steric hindrance but compromising π-π stacking interactions .
  • Amide Substituents :

    • Cyclopentyl groups introduce steric bulk, which may limit binding to shallow active sites but improve metabolic stability compared to N-phenyl or N-isopropyl groups (e.g., compound) .
    • 4-Fluorophenyl substituents (e.g., compound) add electronegativity, influencing hydrogen-bonding interactions .

Biological Activity

N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C₁₆H₂₁N₅O₂S and a molecular weight of approximately 347.44 g/mol, this compound features a cyclopentyl group, a propanamide backbone, and a tetrazole moiety substituted with a 4-methoxyphenyl group. The presence of the sulfanyl group enhances its reactivity and biological activity, making it of particular interest for therapeutic applications.

Chemical Structure

The compound can be represented as follows:

\text{N cyclopentyl 2 1 4 methoxyphenyl 1H tetrazol 5 yl sulfanyl}propanamide}

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, particularly as an inhibitor of calcium channels . Compounds containing tetrazole rings are often associated with pharmacological effects such as anti-inflammatory and analgesic properties , suggesting that this compound could have therapeutic applications in treating conditions like hypertension and pain management.

Research indicates that this compound may interact with specific receptors or enzymes, influencing cellular signaling pathways involved in cardiovascular regulation and pain perception. Notably, its interaction studies focus on binding affinities to various receptors, including ion channels and G-protein coupled receptors.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
N-cyclopentyl-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamideC₁₇H₂₃N₅O₂SEthoxy substitution
N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamideC₁₆H₂₁N₅O₂SDimethyl substitution
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(furan-2-ylmethyl)propanamideC₁₄H₁₉N₅O₂SFuran substitution

Uniqueness : The unique combination of cyclopentane and tetrazole structures along with specific substituents like methoxy gives this compound distinct properties that may enhance its biological activity compared to similar compounds.

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